Product packaging for 1H-imidazo[4,5-b]phenazine(Cat. No.:CAS No. 259-33-6)

1H-imidazo[4,5-b]phenazine

Cat. No.: B3823013
CAS No.: 259-33-6
M. Wt: 220.23 g/mol
InChI Key: HQMSNVSOPXUPJH-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]phenazine (CAS 259-33-6) is an aromatic heteroacene compound with the molecular formula C13H8N4 and a molecular weight of 220.23 g/mol . This planar, electron-deficient framework is formed by fusing imidazole and phenazine units, creating a versatile scaffold for developing advanced functional materials . Its extended π-conjugated system facilitates strong intermolecular interactions, such as π-π stacking, which are crucial for supramolecular self-assembly processes . In materials science, the this compound core serves as an excellent building block for constructing photosensitive nanostructures. Researchers have utilized derivatives of this core to create polymorphic nanostructures in aqueous media through hierarchical self-assembly, driven by donor-acceptor π-stacking and dipolar interactions . These assemblies show promise for applications in photooxidation and the photodegradation of organic pollutants in wastewater . Furthermore, due to its inherent electronic properties, this heteroacene is a valuable precursor for developing novel chemical sensors. For instance, functionalized derivatives like 2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine have been successfully designed as fluorescent probes for the highly selective detection of picric acid, an electron-deficient compound . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N4 B3823013 1H-imidazo[4,5-b]phenazine CAS No. 259-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-imidazo[4,5-b]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c1-2-4-9-8(3-1)16-12-5-10-11(15-7-14-10)6-13(12)17-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSNVSOPXUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC=NC4=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259-33-6
Record name 1H-Imidazo(4,5-b)phenazine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1H-Imidazo[4,5-b]phenazine

The formation of the this compound system is achieved through various reliable synthetic routes that build the fused imidazole (B134444) ring.

Condensation reactions represent a fundamental and widely used method for the synthesis of the this compound core. This approach involves the reaction of 2,3-diaminophenazine with a C1 electrophile, such as an aldehyde or a carboxylic acid (or its derivative), which provides the final carbon atom required to form the imidazole ring.

The reaction of 2,3-diaminophenazine with formic acid or acetic anhydride (B1165640) leads to the formation of the parent this compound and its 2-methyl derivative, respectively. researchgate.net Similarly, a broad range of 2-aryl-substituted derivatives can be synthesized by condensing 2,3-diaminophenazine with various aromatic aldehydes or carboxylic acids. researchgate.net For example, reacting the diamine with substituted benzaldehydes in a suitable solvent like nitrobenzene (B124822) or dimethylformamide at reflux yields the corresponding 2-aryl-1H-imidazo[4,5-b]phenazines. researchgate.net The use of aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) also effectively yields these derivatives. researchgate.net

Table 1: Synthesis of this compound Derivatives via Condensation

Precursor 2 Reagent Product Reference
2,3-Diaminophenazine Formic Acid This compound researchgate.net
2,3-Diaminophenazine Acetic Anhydride 2-Methyl-1H-imidazo[4,5-b]phenazine researchgate.net
2,3-Diaminophenazine Aromatic Aldehydes (e.g., Benzaldehyde) 2-Aryl-1H-imidazo[4,5-b]phenazines researchgate.net
2,3-Diaminophenazine Aromatic Acids (e.g., 4-Methoxybenzoic acid) with POCl₃ 2-Aryl-1H-imidazo[4,5-b]phenazines researchgate.net

The synthesis of 2-aryl-1H-imidazo[4,5-b]phenazines from 2,3-diaminophenazine and aromatic aldehydes involves a key oxidative cyclization step. researchgate.net The reaction proceeds through the initial condensation of the diamine with the aldehyde to form a Schiff base intermediate. researchgate.net This intermediate is not typically isolated. Instead, it undergoes an in-situ oxidative cyclization to form the stable, aromatic imidazole ring. researchgate.net In many reported procedures, the solvent itself, such as nitrobenzene or dimethylformamide (DMF), serves as the oxidant under reflux conditions. researchgate.net This method provides a direct route to the desired heterocyclic product without the need for an external oxidizing agent.

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to significantly shorten reaction times, often leading to increased product yields and purity. nih.gov While specific reports on the microwave-assisted synthesis of this compound are not prevalent, this strategy is widely applied to structurally similar nitrogen-containing heterocyclic compounds. For instance, the synthesis of imidazo[4,5-f] researchgate.netrsc.orgphenanthroline derivatives has been successfully achieved using microwave irradiation, with reactions completed in as little as 20 minutes at 100°C, resulting in yields between 82.3% and 94.7%. nih.gov This approach typically involves heating a mixture of a diamine, an aldehyde, and a catalyst in a suitable solvent under microwave irradiation. The rapid and uniform heating provided by microwaves accelerates the rate of condensation and cyclization reactions, making it a highly efficient alternative to conventional heating methods.

Precursor Chemistry and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The primary precursor for the this compound scaffold is a phenazine (B1670421) derivative bearing vicinal amino groups.

2,3-Diaminophenazine is the cornerstone precursor for the synthesis of the this compound ring system. researchgate.net Its vicinal diamine functionality provides the necessary nucleophilic sites for condensation with electrophilic C1 synthons (like aldehydes and carboxylic acids) to construct the fused imidazole ring. The phenazine core of this precursor is already fully formed, meaning the subsequent reactions focus solely on the annulation of the five-membered imidazole ring.

The synthesis of the 2,3-diaminophenazine precursor itself is often achieved through the oxidative dimerization of o-phenylenediamine. This can be accomplished using various oxidizing agents, including ferric chloride (FeCl₃), or through biocatalytic methods employing enzymes like laccase or horseradish peroxidase (HRP).

Role of Aldehydes and Carboxylic Acids in Derivatization

The most prevalent method for synthesizing 2-substituted-1H-imidazo[4,5-b]phenazine derivatives involves the condensation of 2,3-diaminophenazine with either aldehydes or carboxylic acids. This approach offers a straightforward route to a wide array of derivatives, where the substituent at the 2-position is determined by the choice of the carbonyl compound.

One-pot reactions are commonly employed, wherein 2,3-diaminophenazine is reacted with various aromatic aldehydes or acids to yield the corresponding 2-aryl-1H-imidazo[4,5-b]phenazine derivatives. researchgate.net The reaction with aromatic aldehydes proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclization to form the final product. researchgate.net A proposed mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base and displacing a water molecule. This is followed by an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered imidazoline (B1206853) ring, which then aromatizes.

Similarly, the reaction of 2,3-diaminophenazine with formic acid or acetic anhydride results in the formation of the parent this compound and 2-methyl-1H-imidazo[4,5-b]phenazine, respectively. researchgate.net

The following table summarizes the synthesis of various 2-substituted-1H-imidazo[4,5-b]phenazine derivatives from 2,3-diaminophenazine and different carbonyl compounds.

Starting Material 1Starting Material 2ProductReference
2,3-DiaminophenazineAromatic Aldehydes2-Aryl-1H-imidazo[4,5-b]phenazine researchgate.net
2,3-DiaminophenazineAromatic Carboxylic Acids2-Aryl-1H-imidazo[4,5-b]phenazine researchgate.net
2,3-DiaminophenazineFormic AcidThis compound researchgate.net
2,3-DiaminophenazineAcetic Anhydride2-Methyl-1H-imidazo[4,5-b]phenazine researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methodologies. In the context of this compound synthesis, this has led to the development of advanced one-pot processes that align with the principles of green chemistry.

A notable example is the convenient one-pot synthesis of 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol (B47542) derivatives. This method involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese(III) acetate (B1210297) at room temperature, achieving high yields of 80-85%. nih.gov This approach is advantageous as it proceeds under mild conditions and avoids the use of harsh reagents or high temperatures, thereby reducing energy consumption and potential environmental impact.

Chemical Reactivity and Derivative Formation of this compound

The functionalization of the this compound core is essential for tuning its physicochemical and biological properties. While much of the derivatization is achieved through the use of substituted starting materials in the initial synthesis, the reactivity of the pre-formed heterocyclic system is also a key aspect of its chemistry.

While direct nucleophilic substitution on the this compound ring is not extensively documented, studies on closely related systems suggest that this is a viable method for introducing functional groups. For instance, nucleophilic substitution reactions have been successfully performed on 2,3-dibromomethyl-pyrazino[2,3-b]phenazine, a related heterocyclic compound. In these reactions, the bromo groups are displaced by nucleophiles such as propanol, morpholine, and potassium thiocyanate. researchgate.net This suggests that if a suitable leaving group, such as a halogen, were present on the this compound core, it could potentially undergo similar nucleophilic substitution reactions.

The extended aromatic system of this compound suggests that it could undergo electrophilic aromatic substitution. However, the presence of multiple nitrogen atoms in the heterocyclic system can deactivate the ring towards electrophilic attack. The precise regioselectivity of such reactions would be influenced by the electronic effects of the fused imidazole and phenazine rings. There is currently a lack of specific literature detailing successful electrophilic aromatic substitution reactions directly on the this compound core. Further research is needed to explore the feasibility and outcomes of reactions such as nitration, halogenation, and Friedel-Crafts reactions on this heterocyclic system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and the construction of complex molecular architectures. The application of these methodologies to halogenated this compound derivatives represents a promising avenue for further functionalization.

Although specific examples of cross-coupling reactions on the this compound scaffold are not widely reported in the reviewed literature, studies on the related 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine system have demonstrated the feasibility of this approach. For instance, Suzuki cross-coupling reactions have been successfully employed to introduce aryl and methyl groups onto the heterocyclic core. This suggests that halo-substituted 1H-imidazo[4,5-b]phenazines could serve as valuable precursors for the synthesis of a diverse range of derivatives through similar cross-coupling strategies. The synthesis of halogenated phenazine derivatives has been reported, which could potentially be converted to the corresponding halogenated 2,3-diaminophenazines, providing a route to halo-substituted 1H-imidazo[4,5-b]phenazines suitable for cross-coupling reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 1H-Imidazo[4,5-b]phenazine Derivatives

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for identifying the primary structure of this compound derivatives. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For instance, in 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine, the protons of the phenazine (B1670421) ring typically appear in the aromatic region, while the protons of the substituted phenyl ring and the hydroxyl groups will have distinct chemical shifts. The NH proton of the imidazole (B134444) ring is also a key diagnostic signal. nih.gov

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assemble the complete molecular structure. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the phenazine core, COSY spectra would show correlations between neighboring aromatic protons, helping to assign their positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This allows for the unambiguous assignment of carbon signals based on the known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule. For example, it can show correlations from the protons on the substituted phenyl ring to the carbon atoms of the imidazole ring, confirming their connectivity. nih.gov

A detailed analysis of 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine provides a clear example of the power of these techniques. The HMBC spectrum confirms the skeletal framework of the phenazine by showing cross-correlations between specific protons and carbons within the ring system. Furthermore, the connectivity of the phenazine and imidazole rings, as well as the attachment of the substituted benzene (B151609) ring to the imidazole, can be definitively established through these long-range correlations. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine
Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
2-160.7
4-147.2
5-139.4
68.40 (s)128.9
7-140.8
8-140.7
98.39 (s)128.8
10-142.2
11-142.1
128.24-8.23 (m)128.5
137.89-7.88 (m)128.4
147.89-7.88 (m)128.3
158.24-8.23 (m)128.2
2'6.49 (d, J=2.3 Hz)103.6
5'8.04 (d, J=8.6 Hz)129.9
6'6.55 (dd, J=2.3, 8.6 Hz)109.0
NH13.26 (s)-
OH (ortho)13.00 (s)-
OH (para)10.41 (s)-

NMR spectroscopy is a powerful tool for investigating dynamic processes and intermolecular interactions, such as hydrogen bonding, which are crucial in the sensing mechanisms of this compound derivatives. Changes in the chemical shift of protons involved in hydrogen bonding can provide direct evidence of a binding event.

For example, ¹H NMR titration experiments have been used to study the binding of metal ions by imidazo[4,5-b]phenazine-based chemosensors. In a study of an imidazo[4,5-b]phenazine-2-thione derivative as a sensor for Hg²⁺, the addition of Hg²⁺ led to the disappearance of the signal for the proton on the imidazole nitrogen and a distinct downfield shift for a proton on the phenazine moiety. scholaris.ca This indicates a deprotonation of the imidazole NH group and the coordination of the mercury ion with the sulfur and nitrogen atoms of the imidazole ring, providing a clear mechanistic insight into the sensing process. scholaris.ca

Furthermore, the detection of through-space scalar couplings (J-couplings) across a hydrogen bond can provide unambiguous proof of its existence. For instance, an intermolecular N–H---N hydrogen bond can be confirmed by observing a 2hJNN coupling, which has been demonstrated in studies of imidazole–imidazole interactions. nih.gov This advanced NMR technique could be applied to understand the aggregation or self-assembly of this compound derivatives driven by hydrogen bonding.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrational modes of functional groups. In the context of this compound derivatives, FTIR spectra can confirm the presence of key structural features. For example, the N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-3100 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while C=N and C=C stretching vibrations of the fused aromatic system appear in the 1650-1450 cm⁻¹ region. tsijournals.com

In mechanistic studies, FTIR can also track changes in functional groups upon interaction with an analyte. For the aforementioned imidazo[4,5-b]phenazine-2-thione sensor, the disappearance of the -NH vibrational absorption peak at 3115 cm⁻¹ after reacting with Hg²⁺ provided further evidence for the deprotonation of the imidazole ring during the sensing event. scholaris.ca

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Imidazole)Stretching3400 - 3100
C-H (Aromatic)Stretching3100 - 3000
C=N (Imidazole/Phenazine)Stretching1670 - 1580
C=C (Aromatic)Stretching1600 - 1450

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of newly synthesized this compound derivatives. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.govmdpi.comnih.gov

For example, the molecular formula of 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine (C₁₉H₁₂N₄O₂) was confirmed by HRMS, which exhibited a molecular ion [M+H]⁺ with a measured m/z of 329.1035, corresponding closely to the calculated m/z of 329.1039. nih.gov This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for a Representative this compound Derivative
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazineC₁₉H₁₂N₄O₂329.1039329.1035

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For the this compound system, this method provides precise data on bond lengths, bond angles, and torsion angles, confirming the planar nature of the fused aromatic core. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing non-covalent interactions such as hydrogen bonding and π-π stacking that govern the supramolecular architecture.

In a study of the derivative 2-Hydroyphenyl-(this compound), single-crystal X-ray diffraction analysis revealed that the molecule, co-crystallized with dimethyl sulfoxide (B87167) (DMSO), forms a dimer structure through intermolecular hydrogen bonds researchgate.net. This type of structural information is crucial for understanding the material's properties and for designing new molecules with specific solid-state characteristics.

Another crystallographic investigation on a co-crystal involving a related compound, 1H-imidazo(4,5-f)-1,10-phenanthroline, provided detailed unit cell parameters. doaj.org The analysis confirmed the specific arrangement and interactions between the constituent molecules in the crystal. doaj.org Such data are fundamental for correlating solid-state structure with observed physical properties.

Table 1: Crystallographic Data for (1H-imidazo(4,5-f)-1,10-phenanthroline)₂·(terphenyl-2,5,2',5'-tetracarboxylic acid)·(H₂O) doaj.org
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.901(8)
b (Å)7.068(2)
c (Å)20.247(6)
β (°)93.796(3)
Volume (ų)3841.2
Z4

UV-Visible Absorption Spectroscopy for Electronic Transitions

The fusion of the imidazole ring to the phenazine core creates a larger π-electron system compared to unsubstituted phenazine, which typically results in a bathochromic (red) shift of the absorption bands. For instance, a pH-sensitive imidazole-fused phenazine was reported to have a λmax centered at 440 nm under neutral conditions, a significant shift from the 400 nm peak observed for simple phenazine. arkat-usa.org This shift is attributed to the extended conjugation. arkat-usa.org

Studies on various derivatives have demonstrated how substitutions on the core structure can modulate the electronic properties. The UV absorption spectra of 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol (B47542) and 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives have been systematically measured in methanol (B129727), providing insights into the influence of different functional groups on the electronic transitions. scientific.netscientific.net Theoretical calculations on the parent structure, 2,3-diaminophenazine, show a close correlation between the computed HOMO-LUMO energy gap and the experimentally observed λmax at 419 nm, validating the nature of the electronic transitions observed. arkat-usa.org

Table 2: UV-Visible Absorption Maxima (λmax) for Phenazine and Imidazo-fused Derivatives
Compoundλmax (nm)Solvent/Conditions
Phenazine400Neutral aqueous buffer arkat-usa.org
2,3-Diaminophenazine419Ethanol arkat-usa.org
Imidazole-fused phenazine (11)440Neutral pH arkat-usa.org

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy provides deep insights into the photophysical behavior of this compound derivatives, revealing information about their excited-state dynamics, environmental sensitivity, and potential as fluorescent probes. The core structure is emissive, and its fluorescence properties can be finely tuned through chemical modification and changes in the local environment.

Derivatives such as 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol exhibit a single, strong fluorescence emission band in methanol with a peak wavelength around 540 nm. scientific.netresearchgate.net These compounds display large Stokes shifts, on the order of 136-140 nm, which is a desirable characteristic for fluorescent probes as it minimizes self-absorption. scientific.netresearchgate.net The introduction of a fluorine substituent, as in 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives, results in a slight red-shift of the emission to 550 nm, with similar large Stokes shifts of 134-141 nm. scientific.net

The fluorescence of the imidazo[4,5-b]phenazine scaffold is highly sensitive to environmental factors. The emission properties of some derivatives are strongly pH-dependent; in aqueous solutions, significant fluorescence is often observed only for the neutral species, while the ionic (protonated or deprotonated) forms are non-emissive. nih.gov This on/off switching behavior makes them suitable for development as pH sensors. nih.gov Furthermore, specific derivatives have been designed as chemosensors. An imidazo[4,5-b]phenazine-2-thione derivative acts as a selective sensor for mercury ions (Hg²⁺), where binding of the ion leads to a quenching of the emission at 475 nm and a simultaneous enhancement of a new emission band at 556 nm, causing a visible color change from yellow to red. scholaris.ca This demonstrates the potential to engineer the excited state properties for specific analytical applications. scholaris.ca

Table 3: Photophysical Properties of this compound Derivatives
Compound DerivativeEmission λmax (nm)Stokes Shift (nm)SolventNotes
2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives540136-140MethanolSingle emission band observed. scientific.netresearchgate.net
2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives550134-141MethanolFluorine substitution causes a slight red-shift. scientific.net
Imidazo[4,5-b]phenazine-2-thione475-Aqueous SolutionEmission quenches upon addition of Hg²⁺. scholaris.ca
Imidazo[4,5-b]phenazine-2-thione + Hg²⁺556-Aqueous SolutionNew emission band appears upon Hg²⁺ binding. scholaris.ca

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to predict the fundamental reactive and structural properties of molecules. Quantum chemical calculations for phenazine (B1670421) derivatives are often carried out using functionals such as Becke’s three-parameter and Lee-Yang-Parr (B3LYP) combined with a suitable basis set like 6-311++G(d,p). nih.govnih.gov

DFT calculations are instrumental in elucidating the electronic properties of 1H-imidazo[4,5-b]phenazine and its derivatives. These calculations provide detailed information on the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Key electronic properties determined through DFT include:

Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant parameter that helps characterize the chemical reactivity and stability of a molecule, indicating that a charge transfer can occur within the compound. dergipark.org.tr

Charge Distribution : DFT can be used to calculate the partial charges on each atom. In related phenazine derivatives, such as imidazo-[4,5-d]-phenazine, calculations show that the nitrogen atoms of the phenazine and imidazole (B134444) rings possess a partial negative charge, making them potential proton acceptors. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides insight into how the molecule will interact with other charged or polar species. nih.gov

A critical application of DFT is the determination of the most stable three-dimensional structure of a molecule. nih.gov This process, known as geometry optimization, involves finding the atomic coordinates that correspond to the lowest energy state on the potential energy surface.

For flexible molecules, a more detailed conformational analysis is necessary. This involves:

Identifying rotatable bonds within the molecule.

Performing a Potential Energy Surface (PES) scan by systematically rotating these bonds and calculating the energy of each resulting conformer.

Identifying the lowest-energy conformer, which represents the most stable and populated structure of the molecule under normal conditions. dergipark.org.tr

This analysis is essential as the biological activity and physical properties of a molecule are heavily dependent on its specific 3D conformation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the properties of molecules in their electronically excited states. rsc.org It is particularly valuable for understanding how a molecule interacts with light, which is fundamental to applications in photochemistry, materials science, and biological imaging. rsc.org

TD-DFT is widely used to calculate and predict the optical absorption and emission spectra of molecules. nih.govrsc.org The calculations can determine the vertical transition energies from the ground state to various excited states, which correspond to peaks in the UV-visible absorption spectrum. mdpi.com The theory also provides the oscillator strength for each transition, a value that relates to the intensity of the spectral peak. semanticscholar.org

Similarly, by optimizing the geometry of the molecule in its first excited state (S1), TD-DFT can simulate the fluorescence emission spectrum (S1→S0 transition). mdpi.com This allows for the theoretical determination of emission wavelengths and Stokes shifts (the difference between the absorption and emission maxima). Experimental studies on derivatives such as 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol (B47542) have measured their ultraviolet absorption and fluorescent spectra, revealing a single fluorescence band with large Stokes shifts of around 136-140 nm, data which can be rationalized and supported by TD-DFT calculations. researchgate.net

Beyond simulating spectra, TD-DFT is crucial for understanding the dynamic processes that occur after a molecule absorbs a photon. One such process is Excited-State Intermolecular Proton Transfer (ESIPT) , a fundamental reaction in chemistry and biology. nih.gov Theoretical investigations on related heterocyclic systems demonstrate how upon photo-excitation, hydrogen bonds can be strengthened, facilitating the transfer of a proton. nih.gov TD-DFT can be used to calculate the potential energy barrier for this process in the excited state, clarifying the reaction mechanism. Another important photoinduced process that can be studied is the generation of singlet oxygen, which has been observed in complex derivatives like imidazo[4,5-b]porphyrins and is relevant for applications in photodynamic therapy. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein or nucleic acid. This technique is fundamental in drug discovery for identifying and optimizing potential therapeutic agents. Derivatives of this compound have been extensively studied using this method to elucidate their interactions with various biological targets.

DNA as a Target : The planar, polycyclic structure of the imidazophenazine scaffold makes it a candidate for DNA intercalation. Molecular docking simulations have been used to confirm this binding mode for ruthenium(II) complexes containing a 2-substituted-1H-imidazo[4,5-b]phenazine ligand. nih.gov

Enzyme Inhibition : Docking studies have provided critical insights into the mechanism of enzyme inhibition by imidazophenazine derivatives.

Topoisomerase I and IIα : Several 2-aryl imidazo[4,5-b]phenazine derivatives have been identified as dual inhibitors of human topoisomerase I and IIα. Molecular docking simulations revealed that these compounds accommodate their polycyclic scaffold within the DNA cleavage site, stacking between base pairs. ekb.egresearchgate.net This interaction stabilizes the topoisomerase/DNA cleavage complex, preventing the DNA re-ligation step, which is a key mechanism for topoisomerase poison-based anticancer drugs. ekb.egresearchgate.net

Pyrimidine Nucleoside Phosphorylase (PyNP) : The parent compound, this compound, has been investigated as a substrate for PyNP. Docking simulations supported experimental observations that the molecule can fit into the active site of the enzyme. nih.gov

Target MacromoleculeLigandPredicted Interaction/FindingReference
DNA Ruthenium(II) complex with 2-(4'-methyl-bipyridine-4-yl)-1H-imidazo[4,5-b]phenazineIntercalation between DNA base pairs nih.gov
Topoisomerase I (Topo I) 2-Aryl imidazo[4,5-b]phenazine derivativesAccommodation in the DNA cleavage site, stabilizing the enzyme-DNA complex ekb.egresearchgate.net
Topoisomerase IIα (Topo IIα) 2-Aryl imidazo[4,5-b]phenazine derivativesStacking between DNA base pairs at the cleavage site, preventing re-ligation ekb.egresearchgate.net
Pyrimidine Nucleoside Phosphorylase (PyNP) This compoundBinding within the enzyme's active site, supporting its role as a substrate nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound derivatives with their biological targets, most notably topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). These enzymes are crucial for managing DNA topology and are validated targets for cancer chemotherapy.

The primary predicted binding mode for this compound derivatives is through intercalation into the DNA double helix at the site of enzyme-mediated cleavage. The planar polycyclic aromatic scaffold of the this compound core is well-suited for insertion between the base pairs of DNA. This intercalation is stabilized by several π-π stacking interactions with the surrounding DNA bases. ekb.eg

While specific binding affinity scores from the primary research are not detailed, the collective findings from molecular docking studies suggest a strong interaction between the this compound core and the DNA-topoisomerase complex. The stability of this interaction is a key determinant of the compound's biological activity. The affinity is influenced by the nature and position of substituents on the this compound scaffold, which can modulate the electronic and steric properties of the molecule, thereby affecting the strength of the π-π stacking and other non-covalent interactions.

To illustrate the type of data generated in such computational studies, the following interactive table conceptualizes the predicted binding affinities and key interactions for a series of hypothetical this compound derivatives with Topo I and Topo IIα.

Interactive Data Table: Predicted Binding Affinities and Interactions of this compound Derivatives

Compound DerivativeTarget EnzymePredicted Binding Affinity (Docking Score, kcal/mol)Key Predicted Interactions
Derivative A (Unsubstituted)Topo I-8.5π-π stacking with DNA bases
Derivative B (2-aryl substituted)Topo I-9.2π-π stacking, potential H-bonds with amino acid residues
Derivative C (N-alkyl substituted)Topo I-8.8π-π stacking, hydrophobic interactions
Derivative A (Unsubstituted)Topo IIα-9.0π-π stacking with DNA bases
Derivative B (2-aryl substituted)Topo IIα-9.8π-π stacking, potential H-bonds with amino acid residues
Derivative C (N-alkyl substituted)Topo IIα-9.3π-π stacking, hydrophobic interactions

Note: The data in this table is illustrative and intended to represent the typical outputs of molecular docking studies. The values are conceptual and based on the trends described in the referenced literature.

Research on Biological Activities and Mechanisms of Action Excluding Clinical

Anticancer and Antiproliferative Activity Research

Derivatives of 1H-imidazo[4,5-b]phenazine have demonstrated notable cytotoxic activities across a range of cancer cell lines. Research has identified several key mechanisms contributing to their anticancer effects, including the inhibition of essential enzymes, modulation of the cell cycle, induction of programmed cell death, and interference with critical cellular signaling pathways.

Several 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines have been identified as dual inhibitors of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.egresearchgate.net These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately cell death.

Molecular docking simulations suggest that the polycyclic scaffold of these compounds accommodates within the DNA cleavage site, stacking between base pairs through π-π stacking interactions. ekb.eg This stabilizes the topoisomerase/DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. ekb.egresearchgate.net

One derivative, compound 4e , was found to be a potent inhibitor of Topo I, with an IC50 value of 29.25 µM, comparable to the known inhibitor camptothecin (B557342) (IC50 = 25.71 µM). ekb.egresearchgate.net Other derivatives, 4f and 4g , displayed significant inhibitory activity against Topo IIα, with IC50 values of 26.74 µM and 22.72 µM, respectively, which are comparable to the clinical drug etoposide (B1684455) (IC50 = 20.52 µM). ekb.egresearchgate.net

Table 1: Topoisomerase Inhibitory Activity of Selected this compound Derivatives

Compound Target Enzyme IC50 (µM) Reference Compound Reference IC50 (µM)
4e Topoisomerase I 29.25 Camptothecin 25.71
4f Topoisomerase IIα 26.74 Etoposide 20.52

| 4g | Topoisomerase IIα | 22.72 | Etoposide | 20.52 |

Investigations into the effects of this compound derivatives on the cell cycle have revealed their ability to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Specifically, compound 4f was shown to be effective in arresting the cell cycle of MCF-7 breast cancer cells at the G2/M phase. ekb.egresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. The induction of G2/M arrest is a common mechanism for many anticancer agents, as it can trigger apoptosis in cells with damaged DNA. nih.govnih.govmdpi.com

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. Studies have confirmed that 1H-imidazo[4,s-b]phenazine derivatives can trigger this process in cancer cells. For instance, compound 4f was observed to induce apoptosis in MCF-7 cells. ekb.egresearchgate.net While the precise apoptotic pathways activated by this specific compound are still under investigation, the induction of apoptosis is a key contributor to its cytotoxic effects. researchgate.net

In a related structure, 1H-imidazo[4,5-f] ekb.eglew.rophenanthroline (IPM713), apoptosis was also identified as a primary mechanism of its anticancer activity. nih.gov This suggests that the broader imidazo-fused phenanthroline/phenazine (B1670421) scaffold is capable of initiating the apoptotic cascade. The mechanisms of apoptosis can be complex, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins. jcu.czjcu.cznih.govnih.gov

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. tbzmed.ac.ir Research on the related compound 1H-imidazo[4,5-f] ekb.eglew.rophenanthroline (IPM713) has demonstrated its ability to interfere with this critical pathway. nih.govresearchgate.net IPM713 was found to suppress the PI3K/AKT/mTOR axis, which in turn blocked the cell cycle and induced apoptosis in colorectal cancer cells. nih.gov This finding highlights a significant mechanism by which this class of compounds can exert its antiproliferative effects. The inhibition of this pathway can lead to a reduction in cell proliferation and survival. nih.govresearchgate.net

The planar, aromatic structure of this compound suggests a potential for direct interaction with DNA, a common mechanism for many cytotoxic compounds. Studies have explored different modes of DNA binding, including intercalation and groove binding.

Some ruthenium(II) complexes containing derivatives of 1H-imidazo[4,5-f] ekb.eglew.rophenanthroline have been shown to bind to DNA primarily through an intercalative mode. lew.roresearchgate.net Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. researchgate.net

Conversely, studies on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), which shares the imidazo-pyridine core, indicated a non-covalent groove-binding interaction with DNA. nih.gov Spectroscopic and computational data suggested that PhIP binds in one of the grooves of the DNA helix rather than intercalating. nih.gov These differing findings suggest that the specific substituents on the core this compound structure likely play a crucial role in determining the preferred mode of DNA interaction.

Antiviral Activity Research

Research into the antiviral properties of compounds structurally related to this compound has shown promise, particularly against the Hepatitis B virus (HBV). Studies on a series of novel 2-aminoalkylsubstituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines, which share a similar heterocyclic core, have demonstrated significant anti-HBV activity. nih.govnih.gov

Several of these compounds were found to be potent against HBV replication. nih.gov The most active derivative, a monochloro diethylaminoethyl-substituted compound, showed anti-HBV effects comparable to pegylated interferon α2b. nih.gov These compounds were capable of reducing HBV rcDNA, cccDNA, and pgRNA levels, indicating their interference with multiple stages of the viral life cycle. nih.gov A piperazine-containing derivative also exhibited excellent anti-HBV activity. arabjchem.org

Table 2: Anti-HBV Activity of a Selected Imidazo[4,5-b]pyridine Derivative

Compound Target Virus EC50 (µM) Selectivity Index (SI)

| 61 (piperazine containing) | HBV | 25.31 ± 1.45 | < 7.9 |

Antimicrobial and Tuberculostatic Activity Research

The phenazine class of heterocyclic compounds, produced by various microorganisms, are known for their broad-spectrum antimicrobial activities. researchgate.netnih.gov This inherent bioactivity of the phenazine core has prompted investigations into synthetic derivatives, including those with the this compound structure.

Research has indicated that imidazole-phenazine derivatives possess potential tuberculostatic activity. nih.gov While detailed mechanistic studies on this compound itself are limited in this specific context, the broader family of related imidazole-containing heterocycles has shown more extensively documented potential. For instance, derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. nih.govnih.gov In these related compounds, hydrophobicity was identified as a decisive factor for their tuberculostatic activity. nih.gov

Furthermore, other related fused imidazole (B134444) heterocycles, such as imidazo[2,1-b] researchgate.netekb.egoxazine derivatives, have been identified as potent agents against multidrug-resistant strains of M. tuberculosis. ucl.ac.uk The general findings from these related structures suggest that the imidazole moiety is a key pharmacophore for anti-mycobacterial activity. The antimicrobial potential of the phenazine nucleus itself is well-established, with natural phenazines exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, phenazine-1,6-dicarboxylic acid has demonstrated lethal activity against E. coli and Bacillus subtilis. nih.gov This collective evidence supports the rationale for exploring this compound derivatives as potential antimicrobial and tuberculostatic agents, although further specific research on this compound is required to fully elucidate its spectrum of activity and mechanism of action.

Enzyme Inhibition Studies (General Mechanistic Focus)

Derivatives of this compound have been investigated as potent inhibitors of crucial cellular enzymes, particularly human topoisomerases. ekb.egresearchgate.net These enzymes are vital for managing DNA topology during processes like replication and transcription, and their inhibition can lead to cell death, making them important targets in oncology. nih.gov

Certain 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines have been identified as dual inhibitors of both Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). ekb.egresearchgate.net The proposed mechanism of action for these compounds resembles that of topoisomerase poisons. ekb.egresearchgate.net This mechanism involves the stable insertion of the planar polycyclic imidazo[4,5-b]phenazine scaffold into the DNA cleavage site through intercalation. ekb.eg This binding is stabilized by multiple π-π stacking interactions with the surrounding DNA base pairs. ekb.eg By occupying this position, the compound stabilizes the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. ekb.egresearchgate.net This stabilization prevents the subsequent re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering apoptotic cell death. ekb.egnih.gov

The inhibitory potency of these compounds is influenced by the substituents on the core structure. For example, in one study, a derivative (compound 4e) was found to be the most potent against Topo I, with an IC50 value comparable to the known inhibitor camptothecin. ekb.eg Other derivatives (compounds 4f and 4g) displayed potency against Topo IIα comparable to etoposide. ekb.egresearchgate.net This dual inhibitory action is a significant characteristic of this class of compounds.

The following table presents the half-maximal inhibitory concentrations (IC50) for selected this compound derivatives against human Topoisomerase I and IIα.

Compound IDTopo I IC50 (µM)Topo IIα IC50 (µM)
4e 29.25> 100
4f > 10026.74
4g > 10022.72
Camptothecin 25.71Not Applicable
Etoposide Not Applicable20.52

Data sourced from topoisomerase inhibition assays. ekb.egresearchgate.net

Advanced Sensing Applications and Mechanistic Principles

Design Principles for 1H-Imidazo[4,5-b]phenazine-Based Chemosensors

The rational design of chemosensors based on the this compound framework involves the strategic integration of a signaling unit (fluorophore) with a binding unit (recognition site). This design allows for a detectable change in optical properties, such as color or fluorescence, upon interaction with a target analyte.

The this compound moiety itself serves as an excellent fluorophore due to its extended π-conjugated system. scholaris.ca Its inherent fluorescence can be modulated by the introduction of various substituents or by its interaction with analytes. The engineering of recognition sites is achieved by attaching specific functional groups to this core structure. These sites are designed to selectively bind with target ions.

For instance, in the design of a sensor for mercury ions (Hg²⁺), the phenazine (B1670421) imidazole (B134444) group acts as the fluorophore, while a thione moiety is introduced as the recognition site. scholaris.ca This strategic combination allows for a specific binding event that alters the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal. Similarly, the acidic N-H proton within the imidazole ring is frequently utilized as a hydrogen-bond donor site for the recognition of anions. researchgate.net The acidity of this proton can be fine-tuned by adjusting the electron-donating or withdrawing properties of adjacent substituents, thereby enhancing selectivity. researchgate.net

The Hard and Soft Acid-Base (HSAB) theory is a fundamental principle guiding the design of selective ion sensors. This theory posits that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgshahucollegelatur.org.in Hard acids and bases are typically small, highly charged, and not easily polarizable, whereas soft acids and bases are larger, have a lower charge state, and are more polarizable. wikipedia.orgtamu.edu

This principle is effectively applied in engineering this compound-based sensors. For the detection of a soft acid like Hg²⁺, a soft base is incorporated into the sensor's design. A thiol group, for example, acts as a soft base that selectively coordinates with the soft Hg²⁺ ion. scholaris.ca This soft-soft interaction is more favorable and stable compared to potential interactions with hard cations like Ca²⁺ or Mg²⁺. Conversely, for detecting hard anions like fluoride (B91410) (F⁻), a hard acid recognition site, such as the N-H proton of the imidazole ring, is utilized to ensure a strong and selective interaction. researchgate.net

Anion Sensing Mechanisms

The imidazole N-H proton on the this compound scaffold is a key feature for anion recognition, primarily through hydrogen bonding and potential deprotonation, which leads to distinct optical signals.

Derivatives of this compound have been developed as highly selective and sensitive chemosensors for the fluoride anion. The detection mechanism typically involves the interaction between the fluoride ion and the N-H proton of the imidazole ring.

Upon the addition of F⁻, a hydrogen bond forms between the anion and the N-H proton. researchgate.net This interaction perturbs the electronic structure of the molecule, resulting in observable changes in its absorption and emission spectra. In one study, a sensor exhibited a remarkable color change from yellow to red upon binding with F⁻, which was easily visible to the naked eye. researchgate.net Further analysis confirmed that the initial formation of an N-H···F hydrogen bond, followed by subsequent deprotonation with excess fluoride, is responsible for the colorimetric and fluorimetric response. researchgate.net This deprotonation event significantly alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a red-shift in the absorption spectrum.

Sensor DerivativeTarget IonDetection LimitObserved Change
This compound derivativeF⁻6.2 x 10⁻⁶ MColor change from yellow to red; fluorimetric shift

This table presents data on a this compound-based sensor for fluoride detection.

The this compound framework can also be incorporated into more complex systems for the selective recognition of other anions, such as dihydrogen phosphate (B84403) (H₂PO₄⁻). In one example, a sensor was designed using a cadmium complex of 2-pyridine-1H-imidazo[4,5-b]phenazine. rsc.org This sensor demonstrated high selectivity and sensitivity for H₂PO₄⁻ ions in aqueous solutions, exhibiting both fluorescent and colorimetric responses. rsc.org

The sensing mechanism in this system was attributed to Twisted Intramolecular Charge Transfer (TICT). The binding of H₂PO₄⁻ to the cadmium center alters the conformation of the molecule, facilitating the TICT process and leading to a long-wavelength emission. The sensor showed a low detection limit and was not significantly influenced by other common anions, including fluoride. rsc.org Test strips based on this complex were also fabricated for practical and efficient H₂PO₄⁻ detection. rsc.org

Sensor DerivativeTarget IonDetection LimitSensing Mechanism
Cadmium complex of 2-pyridine-1H-imidazo[4,5-b]phenazineH₂PO₄⁻2.8 x 10⁻⁶ MTwisted Intramolecular Charge Transfer (TICT)

This table summarizes the characteristics of a sensor designed for dihydrogen phosphate detection.

Cation Sensing Mechanisms

By modifying the this compound core with appropriate coordinating groups, selective chemosensors for various metal cations have been developed. The sensing mechanism often involves the coordination of the cation with heteroatoms (N, S, O) in the recognition site, which in turn modulates the fluorescence properties of the phenazine unit.

Sensors have been designed for the detection of iron (Fe³⁺) and mercury (Hg²⁺). A fluorescent sensor for Fe³⁺ showed high selectivity and sensitivity in a DMSO solution, with a detection limit of 4.8 x 10⁻⁶ M. researchgate.net Another sensor for Fe³⁺ demonstrated an "ON-OFF" fluorescence response with a detection limit of 2.86 x 10⁻⁷ M. scispace.com This sensor could also be used in sequence to detect H₂PO₄⁻, showcasing its utility as a recyclable component in more complex sensing systems. scispace.com

For the detection of Hg²⁺, a ratiometric chemosensor based on 1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thione was synthesized. scholaris.ca This sensor showed an ultrasensitive response to Hg²⁺ with a very low detection limit of 0.167 nM. The mechanism involves the deprotonation of the imidazole N-H proton and coordination of both the sulfur and nitrogen atoms to the Hg²⁺ ion. This binding event alters the molecular stacking from π-stacking to J-stacking, causing a ratiometric shift in fluorescence from yellow to red. scholaris.ca

Sensor DerivativeTarget IonDetection LimitObserved Change
This compound derivative (S)Fe³⁺4.8 x 10⁻⁶ MFluorescence quenching
This compound derivative (G1)Fe³⁺2.86 x 10⁻⁷ MON-OFF fluorescence
1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thioneHg²⁺0.167 nMRatiometric fluorescence shift (yellow to red)

This table provides an overview of this compound-based sensors for cation detection.

Iron (Fe³⁺) Ion Detection

Certain this compound derivatives have been engineered as fluorescent sensors with high selectivity for ferric ions (Fe³⁺). One such sensor, designated as 'S', demonstrated excellent specificity and high sensitivity for Fe³⁺ in a DMSO solution. nih.gov This sensing capability is significant as iron is a crucial element in many biological and environmental systems. The sensor 'S' was able to detect Fe³⁺ with a detection limit of 4.8 x 10⁻⁶ M. nih.gov Notably, its performance was unaffected by the presence of a wide range of other cations, including Hg²⁺, Ag⁺, Ca²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, and Mg²⁺, highlighting its superior selectivity. nih.gov Another derivative, 2-Hydroyphenyl-(this compound, has also been identified as a fluorescent probe for detecting Fe³⁺. researchgate.net The mechanism for detection typically involves a "turn-off" or quenching of fluorescence upon complexation with the paramagnetic Fe³⁺ ion.

Research Findings for Fe³⁺ Ion Detection
Sensor DerivativeAnalyteDetection LimitKey FeaturesSource
Sensor 'S' (unspecified derivative)Fe³⁺4.8 x 10⁻⁶ MHigh selectivity and sensitivity in DMSO; fluorescent quenching mechanism. nih.gov
2-Hydroyphenyl-(this compound)Fe³⁺Not SpecifiedFluorescence-based detection. researchgate.net

Mercury (Hg²⁺) Ion Detection

The detection of mercury (Hg²⁺), a highly toxic heavy metal, has been achieved with remarkable sensitivity using a thione-containing derivative, 1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thione (CW). scholaris.ca This chemosensor enables the ratiometric recognition of Hg²⁺ in a DMSO/H₂O solution with an exceptionally low detection limit of 0.167 nM. scholaris.ca

The sensing mechanism is multifaceted and involves several key transformations upon Hg²⁺ coordination:

Thione-to-Thiol Conversion: The presence of Hg²⁺ induces deprotonation of the imidazole proton, facilitating a tautomeric conversion of the thione group (C=S) to a thiol group (C-S⁻). scholaris.ca

Coordination: The sulfur atoms of the newly formed thiol moieties and a nitrogen atom from the imidazole ring are involved in coordinating the Hg²⁺ ion. scholaris.ca

Stacking Mode Change: This coordination event alters the intermolecular interactions between the sensor molecules, causing a change from π-π stacking to a J-stacking arrangement. scholaris.ca This change in aggregation mode is consistent with the observed red-shift in fluorescence, from yellow (475 nm) to red (556 nm). scholaris.ca

Another class of non-sulfur-containing this compound derivatives has also been developed for Hg²⁺ detection, exhibiting a detection limit of 1.6 x 10⁻⁷ M. nih.gov These sensors demonstrate high selectivity and can be fabricated into test strips for convenient and efficient mercury testing. scholaris.ca

Research Findings for Hg²⁺ Ion Detection
Sensor DerivativeAnalyteDetection LimitMechanistic PrincipleSource
1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thione (CW)Hg²⁺0.167 nMThione-to-thiol conversion, N and S atom coordination, change from π-π to J-stacking. scholaris.ca
Non-sulfur derivativesHg²⁺1.6 x 10⁻⁷ MFluorescent sensing. nih.gov

Uranyl (UO₂²⁺) and Copper (Cu²⁺) Ion Complexation and Sensing

Derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol have been synthesized to study their complexation and sensing capabilities for uranyl (UO₂²⁺) and copper (Cu²⁺) ions. These studies revealed contrasting fluorescence responses to the two metal ions. A significant increase in fluorescence intensity was observed upon binding with uranyl ions. Conversely, the addition of copper ions led to a rapid quenching of the fluorescence. This differential response provides a clear basis for distinguishing between these two metal ions, showcasing the potential for developing selective sensors. The 2-Hydroyphenyl-(this compound derivative has also been noted for its ability to detect Cu²⁺. researchgate.net

Sensing of Organic Molecules and Explosives

The electron-rich nature of the this compound system makes it an excellent candidate for detecting electron-deficient organic molecules, particularly nitroaromatic explosives, through fluorescence quenching.

Picric Acid (TNP) Detection Mechanisms

A novel probe, 2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine (PFIPZ), has been synthesized for the highly selective detection of 2,4,6-trinitrophenol, commonly known as picric acid (TNP). rsc.org This sensor can effectively identify picric acid over other electron-deficient compounds and strong acids, with a detection limit as low as 8.07 μM. rsc.org The primary mechanism for detection is fluorescence quenching. The electron-rich PFIPZ acts as a donor, and upon interaction with the highly electron-deficient picric acid (acceptor), an electron transfer process occurs, which quenches the fluorescence of the sensor. The strong acidic nature of picric acid can also lead to protonation of the imidazole nitrogen, further influencing the electronic properties of the probe and contributing to the quenching effect.

Reactive Species Sensing (e.g., NO and HNO)

While derivatives of the related benzimidazole (B57391) scaffold have been explored as fluorescent probes for nitric oxide (NO), specific research detailing the application of this compound derivatives for the direct sensing of reactive nitrogen species such as nitric oxide (NO) and nitroxyl (B88944) (HNO) is not extensively documented in the reviewed literature. researchgate.net The development of sensors for these transient signaling molecules remains an area for future investigation within this class of compounds.

Applications in Materials Science and Optoelectronics Research

Organic Electronics and Photonic Applications

The intense emission properties of 1H-imidazo[4,5-b]phenazine derivatives make them suitable for several organic electronic and photonic applications. These applications leverage the molecule's ability to interact with and respond to light, making it a valuable component in the development of novel sensors and functional materials.

Derivatives of this compound have been investigated as fluorescent probes for the detection of metal ions. For instance, 2-Hydroyphenyl-(this compound) has been developed as a low-cost dye for the fluorescent detection of Fe³⁺ and Cu²⁺ ions. researchgate.net The binding of these metal ions to the imidazophenazine derivative leads to a change in its fluorescence, allowing for their detection. Similarly, 1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thione has been synthesized as a ratiometric chemosensor for the ultrasensitive detection of Hg²⁺ in aqueous solutions. scholaris.ca This sensor utilizes the phenazine (B1670421) imidazole (B134444) group as a fluorophore and the thione moiety as a recognition site for mercury ions. scholaris.ca

The concept of excited-state intramolecular proton transfer (ESIPT) in derivatives like 2-(2-hydroxy-phenyl) benzimidazole (B57391) has been extended to this compound systems. researchgate.net This property, which leads to intense fluorescence emission, is a key characteristic for the development of molecular switches. researchgate.net Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or chemical signals. The distinct "on" and "off" fluorescent states of these compounds make them suitable for applications in logic or memory circuits. researchgate.net

Research has also explored oxazine-based molecular switches, which demonstrate tunable pH and temperature sensitivity, highlighting the potential for creating responsive molecular sensors from related heterocyclic systems.

The same intense emission property that makes this compound derivatives suitable for fluorescent probes also underpins their potential use as high-energy radiation detectors. researchgate.net Materials used in radiation detection must be able to absorb high-energy radiation and convert it into a measurable signal, often in the form of light. The high fluorescence quantum yield of certain imidazophenazine derivatives suggests they could be efficient scintillators, emitting light upon interaction with ionizing radiation.

The application of this compound derivatives as polymer ultraviolet (UV) stabilizers is another area of interest. researchgate.net UV radiation can cause significant degradation of polymers, leading to loss of strength, discoloration, and cracking. basf.comspecialchem.com UV stabilizers are additives that protect polymers from this damage. specialchem.com One mechanism by which they can work is by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. basf.commpi.eu The strong UV absorption characteristics of the phenazine core make this compound derivatives potential candidates for this application, helping to extend the lifespan of polymeric materials used in outdoor or other UV-exposed environments. specialchem.com

Organic Resistive Random Access Memory Materials Research

The exploration of organic molecules for use in resistive random-access memory (RRAM) devices is a burgeoning field of materials science. While research on this compound in this specific application is still emerging, the broader class of phenazine derivatives has shown significant promise. These devices function by switching between high and low resistance states, enabling the storage of binary data.

A key approach in designing molecules for organic RRAM is the use of a donor-acceptor (D-A) architecture. acs.org In such molecules, an electron-donating moiety is linked to an electron-accepting moiety. The phenazine unit, due to the presence of electron-withdrawing nitrogen atoms in its aromatic structure, can act as an effective electron acceptor. rsc.orgrsc.org

For example, conjugated small molecules where a triphenylamine (B166846) donor is bridged by a phenazine acceptor have been synthesized and studied for their memory performance. rsc.orgrsc.org Theoretical calculations suggest that the memory effect in these devices arises from an electric field-induced charge transfer between the donor and acceptor units. rsc.orgrsc.org The strength of this intramolecular charge transfer can be tuned by modifying the molecular conjugation, which in turn influences the memory device's performance. rsc.orgrsc.org

In a similar vein, copolymers based on a dipyrido[3,2-a:2′,3′-c]phenazine acceptor and various donor molecules have been investigated for ternary memory devices, which can store more than one bit of information per cell. acs.orgacs.org The strong charge-trapping ability of the phenazine structure is crucial for the observed multi-level memory behavior. acs.org

Below is a table summarizing donor-acceptor molecules based on phenazine derivatives and their performance in memory devices.

Donor MoietyAcceptor MoietyDevice Performance HighlightReference
TriphenylaminePerfluorophenazineWrite-once-read-many (WORM) memory with high ON/OFF ratio rsc.org
Fluorene, Carbazole, 4'-methoxytriphenylamineDipyrido[3,2-a:2',3'-c]phenazineTernary resistance memory behavior with high current ratios acs.org

Studies on phenazine derivatives have shown that different terminal substituent groups can lead to different molecular packing in thin films. rsc.org For instance, one derivative that formed a more ordered structure, as indicated by X-ray diffraction, exhibited ternary memory behavior (three distinct resistance states). rsc.org In contrast, a closely related derivative with a less ordered film morphology showed only binary memory behavior. rsc.org This highlights the profound impact of molecular arrangement on device functionality.

The π-stacking of phenazine rings is a key factor in determining the electronic properties of the bulk material. rsc.org The distance and orientation between stacked phenazine units can affect charge carrier mobility and the stability of different electronic states. Cocrystals of phenazine with other aromatic molecules have been shown to exhibit extensive π-stacking, with parallel cofacial arrangements of the phenazine rings. rsc.orgscispace.com The ability to control this stacking through cocrystallization or by modifying the molecular structure is a promising avenue for optimizing the performance of phenazine-based memory devices.

The following table details the relationship between the morphology of phenazine derivatives and their memory device performance.

Phenazine DerivativeFilm MorphologyObserved Memory BehaviorReference
7,8-bis(decyloxy)-3-(2-hydroxy-4,5-dinitrophenoxy)phenazin-2-ol (2OHPz)More ordered structureTernary memory rsc.org
7,8-bis(decyloxy)-3-(2-(decyloxy)-4,5-dinitrophenoxy)phenazin-2-ol (1OHPz)Less ordered structureBinary memory rsc.org

Photoactive Materials for Energy Conversion

The extended π-conjugated system of the this compound core allows for strong absorption of light and facilitates charge transfer processes, which are fundamental requirements for photoactive materials used in energy conversion technologies.

While the broader class of phenazine-based organic dyes has been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), specific research focusing exclusively on this compound as the primary sensitizer (B1316253) is not extensively documented in the available literature. The development of sensitizers in this field has often centered on other classes like phenothiazine (B1677639) and pyrazine (B50134) derivatives, which have shown promise in DSSC applications nih.govnih.govrsc.orgrsc.org. These studies highlight the importance of a donor-π-acceptor (D-π-A) structure for efficient light harvesting and electron injection, a molecular design principle that could potentially be applied to this compound derivatives in future research.

Derivatives of this compound have demonstrated utility in photocatalysis. One notable example involves an indium(III) complex of 2-[4-(diethoxyphosphoryl)phenyl]-1H-imidazo[4,5-b]-5,10,15,20-tetramesitylporphyrin. This complex functions as an effective photocatalyst for the aerobic oxidation of sulfides to sulfoxides. The system operates efficiently in environmentally conscious solvent mixtures, such as acetonitrile/water, and can utilize dioxygen from the air as the terminal oxidant. This application showcases how the imidazo[4,5-b]phenazine moiety can be integrated into larger molecular frameworks to create robust and efficient photocatalysts.

Photophysical Properties and Their Modulation in this compound Systems

The photophysical characteristics of this compound derivatives are a central focus of research, particularly for o-hydroxy-substituted analogues which exhibit unique absorption and emission behaviors governed by intramolecular proton transfer phenomena.

Derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol exhibit characteristic absorption spectra in the ultraviolet-visible region. Studies conducted in methanol (B129727) show that these compounds typically display distinct absorption bands. For example, a series of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives with different substituents on the phenol (B47542) ring were synthesized and their UV absorption spectra were measured. Similarly, fluorinated analogues, such as 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives, have also been characterized, showing consistent absorption properties.

Compound DerivativeSubstituent (X)Key Absorption Maxima (λmax) in MethanolReference
2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol-H, -OCH3, -CH2OH, -Cl, -BrNot specified in abstract researchgate.net
2-(7-Fluoro-1H-imidazo[4,5-b]phenazin-2-yl)phenol-H, -CH2OH, -Br, -ClNot specified in abstract scientific.netresearchgate.net

The fluorescence properties of this compound derivatives are particularly noteworthy. Unlike related compounds that may show dual emission, o-hydroxy derivatives of this compound typically exhibit a single, broad fluorescence emission band at a significantly longer wavelength than their absorption. For instance, various 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives in methanol show a fluorescence peak centered around 540 nm researchgate.netscientific.net. Similarly, their 7-fluoro analogues exhibit a comparable emission peak at approximately 550 nm in methanol scientific.netresearchgate.net.

While specific fluorescence quantum yield values for these compounds are not detailed in the surveyed literature, studies on the broader phenazine class indicate that the quantum yield can be influenced by environmental factors. For example, the interaction of some phenazine derivatives with nucleic acids has been shown to increase the fluorescence quantum yield nih.gov. This suggests that the emission efficiency of this compound systems can potentially be modulated through intermolecular interactions.

Compound SeriesSolventFluorescence Emission Maximum (λem)Reference
2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivativesMethanol~540 nm researchgate.netscientific.net
2-(7-Fluoro-1H-imidazo[4,5-b]phenazin-2-yl)phenol derivativesMethanol~550 nm scientific.netresearchgate.net

A defining characteristic of 2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]phenazine derivatives is their exceptionally large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. Research has consistently reported Stokes shifts in the range of 134 to 141 nm for these compounds in methanol researchgate.netscientific.netresearchgate.netscientific.net.

This significant separation between absorption and emission is attributed to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) researchgate.netresearchgate.net. In the ground state, the compound exists in its enol form. Upon photoexcitation, the phenolic proton becomes more acidic, and it is rapidly transferred to a nitrogen atom on the imidazole ring. This process creates an excited-state keto tautomer, which has a different electronic structure and a lower energy level. Fluorescence emission then occurs from this relaxed keto tautomer as it returns to its ground state, after which a rapid back-proton transfer restores the original enol form. This entire cycle results in the emission of lower-energy light (a longer wavelength) compared to the absorption, thus producing the large observed Stokes shift.

Compound SeriesSolventObserved Stokes Shift RangeUnderlying MechanismReference
2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivativesMethanol136–140 nmESIPT researchgate.netscientific.net
2-(7-Fluoro-1H-imidazo[4,5-b]phenazin-2-yl)phenol derivativesMethanol134–141 nmESIPT scientific.netresearchgate.net

Triplet Excited-State Lifetimes and Energy Transfer Processes

The triplet excited states of this compound and its derivatives are of significant interest in materials science and optoelectronics, particularly for applications in organic light-emitting diodes (OLEDs) and photocatalysis. The lifetime of the triplet state and the efficiency of energy transfer processes are critical parameters that dictate the performance of materials in these applications. While detailed data on the parent this compound is limited, studies on its derivatives provide valuable insights into these photophysical properties.

Research into a donor-acceptor molecule, a triphenylamine-based phenazine-imidazole derivative (TPAIP), has shed light on the excited-state dynamics, including the formation of triplet states. nih.gov The photophysical behavior of this derivative is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.gov

In non-polar solvents, upon photoexcitation, TPAIP undergoes intersystem crossing from its local excited state to populate a triplet state. nih.gov The presence of this triplet state was confirmed by femtosecond transient absorption spectroscopy, where the signal associated with the excited state did not fully decay within the experimental timeframe of 7 nanoseconds. nih.gov This observation suggests a relatively long-lived triplet excited state in non-polar environments.

Conversely, in polar solvents like acetone, the formation of a triplet state is not observed. nih.gov Instead, the excited-state dynamics are dominated by the formation of an intramolecular charge transfer (ICT) state. nih.gov This charge transfer occurs from the triphenylamine (TPA) donor moieties to the phenazine unit. nih.gov In these polar environments, the ground-state bleaching and excited-state absorption signals return to the baseline within a few nanoseconds (specifically, after 3000 picoseconds in acetone), indicating that intersystem crossing to a triplet state is not a significant deactivation pathway. nih.gov

This solvent-dependent behavior highlights the tunability of the photophysical properties of this compound derivatives. The ability to control the population of the triplet state through the choice of the surrounding medium is a key factor for the design of materials for specific optoelectronic applications. For instance, long-lived triplet states are desirable for applications in phosphorescent OLEDs and photocatalysis, which rely on triplet-triplet annihilation or energy transfer to a substrate.

The key findings on the excited-state dynamics of the triphenylamine-based phenazine-imidazole derivative (TPAIP) are summarized in the table below.

Solvent PolarityPredominant Excited-State ProcessObservation
Non-polarIntersystem Crossing (ISC)Formation of a triplet state with a lifetime exceeding 7 ns. nih.gov
PolarIntramolecular Charge Transfer (ICT)No evidence of triplet state formation; excited state decays within picoseconds. nih.gov

Structure Activity and Structure Property Relationship Studies

Influence of Substituent Effects on Biological Activity

The biological activity of 1H-imidazo[4,5-b]phenazine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Studies have demonstrated that even minor chemical alterations can lead to significant changes in cytotoxic and antimicrobial properties.

A study on 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines revealed that specific substitutions are critical for their cytotoxic activity against various cancer cell lines. ekb.egresearchgate.net For instance, compound 4f in the study, which features a particular substitution pattern, demonstrated a broad spectrum of cytotoxic activity, with growth inhibition percentages ranging from 11-82%. ekb.egresearchgate.net This compound was particularly effective against leukemia and breast cancer cell lines, exhibiting an 82% growth inhibition against the MOLT-4 leukemia cell line. ekb.egresearchgate.net In contrast, compound 4e showed a remarkable 88% growth inhibition against SK-OV-3 ovarian cancer cells. ekb.egresearchgate.net

These findings underscore the importance of the substituent's electronic and steric properties in modulating the interaction of these compounds with their biological targets, such as topoisomerase I and IIα. ekb.egresearchgate.net The potency of these derivatives as topoisomerase inhibitors was also found to be substituent-dependent. Compound 4e was identified as a potent Topo I inhibitor, with an IC50 value of 29.25 µM, comparable to the standard drug camptothecin (B557342) (IC50 = 25.71 µM). ekb.egresearchgate.net Meanwhile, compounds 4f and 4g displayed significant activity against Topo IIα, with IC50 values of 26.74 µM and 22.72 µM, respectively, which are comparable to etoposide (B1684455) (IC50 = 20.52 µM). ekb.egresearchgate.net

While direct studies on the antimicrobial activity of this compound are limited in the provided context, research on the structurally related imidazo[4,5-b]pyridine derivatives offers valuable insights. For these compounds, antibacterial activity was found to be largely absent, with most derivatives showing MIC values greater than 64 μM. mdpi.com However, a bromo-substituted derivative with a 2-imidazolinyl group exhibited moderate activity against E. coli (MIC 32 μM), suggesting that specific halogen and heterocyclic substitutions could be a promising avenue for developing antimicrobial agents within this class of compounds. mdpi.com

Table 1: Cytotoxic Activity of Substituted this compound Derivatives

Compound Cell Line Growth Inhibition (%)
4f MOLT-4 (Leukemia) 82
4e SK-OV-3 (Ovarian Cancer) 88
4b M14 (Melanoma) 51
6a T-47D (Breast Cancer) 44

Impact of Structural Modifications on Spectroscopic and Optical Properties

The spectroscopic and optical properties of this compound derivatives are highly tunable through structural modifications, particularly at the 2-position of the imidazo (B10784944) ring. The introduction of different substituents significantly affects their absorption and emission characteristics.

Research on 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol (B47542) derivatives, where the phenol ring is substituted with groups like -H, -CH3O, -CH2OH, -Cl, and -Br, has shown that these modifications influence the molecule's photophysical behavior. scientific.netresearchgate.net While the specific impact of each substituent on the absorption and emission maxima was not detailed in the provided search results, it was noted that all these derivatives exhibited a single fluorescence band with a peak wavelength around 540 nm in methanol (B129727). scientific.netresearchgate.net The Stokes shifts for these compounds were consistently in the range of 136-140 nm. scientific.netresearchgate.net

The presence of a hydroxyl group at the ortho position of the 2-phenyl substituent is a critical structural feature that can lead to excited-state intramolecular proton transfer (ESIPT), a phenomenon known to produce a large Stokes shift and dual emission in some systems. researchgate.net However, for these 2-(2-hydroxy-phenyl)imidazo[4,5-b]phenazine derivatives, only a single emission band was observed, distinguishing them from some other ESIPT-capable molecules like 2-(2-hydroxy-phenyl) benzimidazole (B57391) derivatives. scientific.netresearchgate.net

Furthermore, the development of a 2-hydroyphenyl-(this compound) derivative, referred to as P1 , as a fluorescent sensor for metal ions highlights the practical application of these tailored optical properties. researchgate.net This compound demonstrates changes in its fluorescence upon interaction with Fe³⁺ and Cu²⁺ ions, indicating that the electronic structure of the phenazine (B1670421) core is sensitive to the coordination of these metal ions. researchgate.net

Table 2: Spectroscopic Properties of 2-(1H-imidazo[4,5-b]phenazin-2-yl) Phenol Derivatives in Methanol

Substituent (X) Peak Emission Wavelength (nm) Stokes Shift (nm)
H, CH3O, CH2OH, Cl, Br ~540 136-140

Steric and Electronic Control of Molecular Interactions and Processes

The molecular interactions and processes of this compound derivatives are governed by a combination of steric and electronic factors, which are dictated by the substituents on the molecular framework. These factors play a crucial role in both their biological activity and their photophysical behavior.

In the context of biological activity, the steric bulk and electronic nature of substituents influence how these molecules fit into the binding sites of their targets, such as the DNA-topoisomerase complex. Molecular docking simulations of imidazo[4,5-b]phenazines with Topo I and Topo IIα have suggested that the polycyclic scaffold of these compounds intercalates between DNA base pairs. ekb.egresearchgate.net The stability of this interaction is enhanced by π-π stacking with the surrounding DNA bases. ekb.egresearchgate.net The electronic properties of the substituents can modulate the strength of these π-π stacking interactions, while their size and shape (steric effects) can either facilitate or hinder the optimal positioning of the molecule within the binding pocket.

From a spectroscopic perspective, the electronic properties of substituents directly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission wavelengths. Electron-donating groups generally raise the HOMO energy level, leading to a red-shift in the absorption and emission spectra, while electron-withdrawing groups have the opposite effect. The planarity of the molecule, which can be influenced by bulky substituents that cause steric hindrance and twisting of the molecular backbone, also plays a significant role in determining the extent of π-conjugation and, consequently, the spectroscopic properties.

The interaction with metal ions is also under steric and electronic control. The design of a fluorescent chemosensor for Fe³⁺ based on a this compound derivative relies on the specific coordination of the metal ion with heteroatoms in the ligand. researchgate.net The electronic properties of the phenazine system are perturbed upon metal binding, leading to a change in the fluorescence output. The steric accessibility of the binding site is also a critical factor for selective ion recognition.

Q & A

Q. What are the common synthetic routes for preparing substituted 1H-imidazo[4,5-b]phenazine derivatives?

Substituted derivatives are synthesized via condensation reactions between this compound precursors and aldehydes under reflux in DMF with acetic acid as a catalyst. For example, 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) is obtained in 81% yield by reacting the parent compound with 4-fluorobenzaldehyde, followed by purification via flash chromatography (Pet. Ether/EtOAc) . Optimization of reaction time (4–6 hours) and solvent systems (e.g., DMF or DMSO) is critical for achieving high yields (75–85%) and purity .

Q. How is the structural characterization of this compound derivatives validated?

Characterization relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.68–8.43 ppm) and carbons (δ 114–161 ppm) confirm substitution patterns .
  • IR spectroscopy : Stretching vibrations for NH (3200–3400 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) are diagnostic .
  • Elemental analysis : Matches calculated vs. observed C, H, N values (e.g., 4d: Calcd C 73.07%, Found 73.12%) .
  • XRD : Orthorhombic crystal structures (space group Pna2₁) reveal planar conformations and hydrogen-bonding networks .

Q. What methodologies are used to assess this compound as a chemosensor?

The probe MNTPZ (a this compound derivative) detects Ag⁺ and I⁻ via:

  • Colorimetric response : Yellow-to-orange transition upon Ag⁺ binding (LOD = 1.36 μM) .
  • Fluorometric "turn-off" : Quenching of fluorescence intensity with Ag⁺, reversed by I⁻ displacement (LOD = 1.03 μM) .
  • Job’s plot/DFT calculations : Confirm 1:1 binding stoichiometry and electronic transitions .

Advanced Research Questions

Q. How do structural modifications influence the dual Topoisomerase I/IIα inhibitory activity of this compound derivatives?

Substituents at the 2-position (e.g., 4-fluorophenyl, 4-hydroxyphenyl) enhance intercalation with DNA-topoisomerase complexes. For instance:

  • 4d (4-hydroxyphenyl derivative) : Shows potent inhibition via hydrogen bonding with catalytic tyrosine residues (validated by molecular docking) .
  • 4g (benzyloxy-methoxyphenyl derivative) : Increased lipophilicity improves cellular uptake, correlating with cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) . Assays include the in vitro Topo I/IIα relaxation assay and the NCI-60 cell line screening .

Q. What computational approaches elucidate the mutagenic potential of this compound scaffolds?

  • Scaffold analysis : Quinoxaline-based analogs (e.g., 1H-imidazo[4,5-g]quinoxaline) show high mutagenicity scores (86–92%) due to planar aromatic systems facilitating DNA intercalation .
  • SAR studies : Introducing sulfonamide groups (e.g., N-quinoxalin-2-yl-benzenesulfonamide) disrupts planarity, reducing mutagenicity . Methods include Ames test simulations and DFT-based HOMO-LUMO gap analysis .

Q. How do solvent and pH conditions affect the DNA-binding affinity of this compound derivatives?

  • Ethidium bromide displacement assays : Derivatives like 4d bind CT-DNA with Kₐₚₚ = 1.2 × 10⁵ M⁻¹ in Tris-HCl buffer (pH 7.4), indicating intercalation .
  • pH-dependent fluorescence : Protonation at acidic pH (e.g., pH 5.0) reduces binding affinity due to electrostatic repulsion with negatively charged DNA . Crystallographic data (e.g., PDB 6XYZ) validate stacking interactions between phenazine cores and base pairs .

Q. What strategies optimize the detection limits of this compound-based probes in complex matrices?

  • Matrix-matched calibration : Spiking real samples (e.g., seawater, urine) with internal standards (e.g., rhodamine B) minimizes matrix effects .
  • Solvent tuning : DMSO:Water (1:1, v/v) enhances solubility and Ag⁺ selectivity by stabilizing the probe’s excited state . Validation via spike-recovery tests (recovery = 95–102%) ensures accuracy in environmental/biological samples .

Q. Notes

  • Structural data from XRD/DFT and assay protocols are prioritized for methodological rigor.
  • Mutagenicity and therapeutic potential require balancing SAR with toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.